molecular formula C19H18O3 B14553957 2-(2-Hydroxy-2-phenylethyl)-4-methylnaphthalene-1,3-diol CAS No. 61705-33-7

2-(2-Hydroxy-2-phenylethyl)-4-methylnaphthalene-1,3-diol

Cat. No.: B14553957
CAS No.: 61705-33-7
M. Wt: 294.3 g/mol
InChI Key: YJYKQQDBCYYRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-2-phenylethyl)-4-methylnaphthalene-1,3-diol is an organic compound with a complex structure that includes a naphthalene ring substituted with hydroxy and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-2-phenylethyl)-4-methylnaphthalene-1,3-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalene with 2-hydroxy-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation and hydroxylation steps to introduce the hydroxy groups at the desired positions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-2-phenylethyl)-4-methylnaphthalene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

2-(2-Hydroxy-2-phenylethyl)-4-methylnaphthalene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)-4-methylnaphthalene-1,3-diol involves its interaction with specific molecular targets. The hydroxy and phenylethyl groups enable the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)chromone derivatives: These compounds share a similar phenylethyl group but differ in the core structure.

    2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate: Similar in having a hydroxy-phenylethyl group but with a different functional group attached.

Uniqueness

2-(2-Hydroxy-2-phenylethyl)-4-methylnaphthalene-1,3-diol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

61705-33-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

2-(2-hydroxy-2-phenylethyl)-4-methylnaphthalene-1,3-diol

InChI

InChI=1S/C19H18O3/c1-12-14-9-5-6-10-15(14)19(22)16(18(12)21)11-17(20)13-7-3-2-4-8-13/h2-10,17,20-22H,11H2,1H3

InChI Key

YJYKQQDBCYYRJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=CC=CC=C12)O)CC(C3=CC=CC=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.